Dibenzofuran-D8
Overview
Description
Dibenzofuran-D8, also known as DF D8, DiF-D8, or Octadeuteriodibenzo [b,d]furan, is a stable isotope labelled compound . Its molecular formula is C12 2H8 O and it has a molecular weight of 176.24 .
Synthesis Analysis
The synthesis of dibenzofurans has been a topic of interest in recent years. One method involves creating the C–O bond of the furan ring. Another approach involves the formation of dibenzofurans by cyclizing diarylether derivatives . Additionally, palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .Molecular Structure Analysis
The structure of dibenzofuran-D8 is similar to that of dibenzofuran, with two benzene rings fused to a central furan ring . The molecules are bisected by a mirror plane normal to the furan ring and containing the O atom . The average bond length in the benzenoid ring is 1.392 (10) A .Chemical Reactions Analysis
Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .Scientific Research Applications
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Thermochemical Data Assessment
- Field: Structural Chemistry
- Application: Dibenzofuran is used in the assessment of thermochemical data .
- Method: The enthalpy of fusion and the enthalpy of formation of dibenzofuran are determined by differential scanning calorimetry measurements and static bomb combustion calorimetry respectively .
- Results: The enthalpy of fusion is found to be (19.4 ± 1.0) kJ mol −1 at the temperature of fusion, (355.52 ± 0.02) K . The standard molar enthalpies of formation of crystalline dibenzofuran and of sublimation are determined to be (−29.2 ± 3.8) kJ mol −1 and (84.5 ± 1.0) kJ mol −1 respectively .
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Kinase Inhibition
- Field: Medicinal Chemistry
- Application: Dibenzofuran derivatives are used as inhibitors of Pim and CLK1 kinases .
- Method: Dibenzo [ b, d ]furan derivatives derived from cercosporamide are synthesized and tested for their inhibitory activity against Pim-1/2 kinases and CLK1 .
- Results: The lead compound 44 is found to be a potent Pim-1/2 kinases inhibitor with an additional nanomolar IC 50 value against CLK1 . It displays a low micromolar anticancer potency towards the MV4-11 (AML) cell line .
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Medicinal Applications
- Field: Medicinal Science
- Application: Dibenzofuran and its derivatives are used in various medicinal compounds to combat different human diseases and plant infections .
- Method: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The specific results or outcomes obtained are not mentioned in the source .
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Synthesis of Dibenzofurans
- Field: Organic Chemistry
- Application: Dibenzofuran is used in the synthesis of various organic compounds .
- Method: The synthesis of dibenzofurans involves creating the C-O bond of the furan ring. This is achieved through a C-H activation using palladium and copper catalysis followed by cyclization of resulting 2-arylphenols .
- Results: This method has been used to synthesize a variety of dibenzofuran derivatives .
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Removal of Dioxins/Furans
- Field: Environmental Science
- Application: Dibenzofuran is used in the removal of dioxins/furans from contaminated water .
- Method: A material from bimetallic zeolitic imidazolate frameworks (ZIFs) known as CuZn-ZIFs has been synthesized and used for the treatment of dibenzofuran (DBF). CuZn-ZIFs act as a heterogeneous catalyst promoting H2O2 oxidation and as an adsorbent in DBF treatment .
- Results: At room temperature, more than 86% of DBF adsorbed and 90% of DBF degraded in the presence of H2O2 with 10 mg catalyst dosage, 30 ppm of DBF within 40 and 60 min, respectively .
Safety And Hazards
When handling Dibenzofuran-D8, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDCPKCNAJMEE-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-D8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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